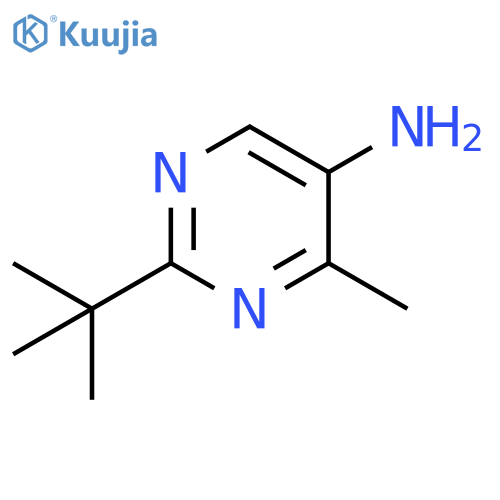Cas no 1698394-04-5 (2-tert-butyl-4-methylpyrimidin-5-amine)

1698394-04-5 structure
商品名:2-tert-butyl-4-methylpyrimidin-5-amine
CAS番号:1698394-04-5
MF:C9H15N3
メガワット:165.235501527786
CID:6567447
2-tert-butyl-4-methylpyrimidin-5-amine 化学的及び物理的性質
名前と識別子
-
- 2-tert-butyl-4-methylpyrimidin-5-amine
- 5-Pyrimidinamine, 2-(1,1-dimethylethyl)-4-methyl-
-
- インチ: 1S/C9H15N3/c1-6-7(10)5-11-8(12-6)9(2,3)4/h5H,10H2,1-4H3
- InChIKey: ZDNCLFZSCKPVGG-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)(C)C)=NC=C(N)C(C)=N1
じっけんとくせい
- 密度みつど: 1.025±0.06 g/cm3(Predicted)
- ふってん: 265.6±20.0 °C(Predicted)
- 酸性度係数(pKa): 3.70±0.29(Predicted)
2-tert-butyl-4-methylpyrimidin-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6263984-0.1g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 0.1g |
$301.0 | 2025-03-15 | |
| Enamine | EN300-6263984-5.0g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 5.0g |
$2525.0 | 2025-03-15 | |
| Aaron | AR028PS0-2.5g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95% | 2.5g |
$2373.00 | 2025-02-16 | |
| Aaron | AR028PS0-5g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95% | 5g |
$3497.00 | 2023-12-15 | |
| Aaron | AR028PS0-100mg |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95% | 100mg |
$439.00 | 2025-02-16 | |
| Aaron | AR028PS0-10g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95% | 10g |
$5176.00 | 2023-12-15 | |
| Enamine | EN300-6263984-10.0g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 10.0g |
$3746.0 | 2025-03-15 | |
| Enamine | EN300-6263984-0.05g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 0.05g |
$202.0 | 2025-03-15 | |
| Enamine | EN300-6263984-0.5g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 0.5g |
$679.0 | 2025-03-15 | |
| Enamine | EN300-6263984-1.0g |
2-tert-butyl-4-methylpyrimidin-5-amine |
1698394-04-5 | 95.0% | 1.0g |
$871.0 | 2025-03-15 |
2-tert-butyl-4-methylpyrimidin-5-amine 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Ping Tong Food Funct., 2020,11, 628-639
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
1698394-04-5 (2-tert-butyl-4-methylpyrimidin-5-amine) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
